

Application Note and Protocol for Disodium Azelate in Mushroom Tyrosinase Inhibition Assay

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Compound of Interest

Compound Name: Disodium azelate

Cat. No.: B097989

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Introduction

Hyperpigmentation disorders, resulting from the overproduction of melanin, are a significant focus in dermatology and cosmetic science. Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in the biosynthesis of melanin, making it a prime target for the development of depigmenting agents. Azelaic acid, a naturally occurring dicarboxylic acid, is a well-documented tyrosinase inhibitor. This document provides a detailed protocol for evaluating the inhibitory effect of **disodium azelate**, the salt of azelaic acid, on mushroom tyrosinase activity. **Disodium azelate** offers formulation advantages, such as enhanced aqueous solubility, making it a compound of interest for therapeutic and cosmetic applications.

Mechanism of Action

Disodium azelate functions as a competitive inhibitor of tyrosinase.^[1] In solution, it dissociates to provide the azelate anion, which is structurally similar to the carboxyl group of L-tyrosine, the natural substrate of tyrosinase. This structural mimicry allows the azelate anion to bind to the active site of the tyrosinase enzyme, thereby competing with L-tyrosine and preventing its conversion to L-DOPA, the first step in melanogenesis.^[1]

Quantitative Data on Tyrosinase Inhibition

The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC₅₀ values for **disodium azelate** in mushroom tyrosinase assays are not readily available in scientific literature, data for azelaic acid and other common tyrosinase inhibitors are provided below for comparison. The inhibitory constant (K_i) for azelaic acid has been reported as 2.73×10^{-3} M.

Inhibitor	IC ₅₀ Value (μM)	Notes
Azelaic Acid	K _i = 2730	A competitive inhibitor of tyrosinase. Specific IC ₅₀ value in mushroom tyrosinase assay is not consistently reported.
Kojic Acid	16.8 - 37.86	A widely used positive control in tyrosinase inhibition assays.
Arbutin (β)	>500	A commonly used skin-lightening agent.
Hydroquinone	~22.78	A potent tyrosinase inhibitor, though its use in cosmetics is restricted in some regions due to safety concerns.

Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., enzyme concentration, substrate concentration, pH, temperature).

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This colorimetric assay is a standard method for screening tyrosinase inhibitors. It measures the enzymatic conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome, a colored product with an absorbance maximum around 475 nm.

Materials

- Mushroom Tyrosinase (from *Agaricus bisporus*), lyophilized powder (e.g., Sigma-Aldrich)

- **Disodium Azelate** (test compound)
- Kojic Acid (positive control)
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- Phosphate Buffer (0.1 M, pH 6.8)
- Dimethyl Sulfoxide (DMSO, if required for solubility)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 475 nm

Reagent Preparation

- Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic. Titrate one solution with the other until a pH of 6.8 is achieved.
- Mushroom Tyrosinase Solution (e.g., 1000 units/mL): Dissolve an appropriate amount of lyophilized mushroom tyrosinase in cold phosphate buffer to achieve the desired concentration. Prepare this solution fresh before each experiment and keep it on ice.
- L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in phosphate buffer. This solution can be sensitive to light and oxidation, so it should be prepared fresh.
- **Disodium Azelate** Stock Solution (e.g., 100 mM): Dissolve **disodium azelate** in phosphate buffer. Prepare serial dilutions from this stock solution to obtain a range of test concentrations.
- Kojic Acid Stock Solution (e.g., 10 mM): Dissolve kojic acid in phosphate buffer or a minimal amount of DMSO if necessary, and then dilute with buffer. Prepare serial dilutions for use as a positive control.

Assay Procedure (96-well plate format)

- Assay Setup: In each well of a 96-well microplate, add the following in the specified order:

- Test Wells:
 - 120 μ L of Phosphate Buffer (0.1 M, pH 6.8)
 - 20 μ L of **Disodium Azelate** solution (at various concentrations)
 - 20 μ L of Mushroom Tyrosinase solution
- Control Wells (No Inhibitor):
 - 140 μ L of Phosphate Buffer (0.1 M, pH 6.8)
 - 20 μ L of Mushroom Tyrosinase solution
- Blank Wells (No Enzyme):
 - 140 μ L of Phosphate Buffer (0.1 M, pH 6.8)
 - 20 μ L of **Disodium Azelate** solution (at the highest concentration)
- Positive Control Wells:
 - 120 μ L of Phosphate Buffer (0.1 M, pH 6.8)
 - 20 μ L of Kojic Acid solution (at various concentrations)
 - 20 μ L of Mushroom Tyrosinase solution
- Pre-incubation: Gently tap the plate to mix the contents and incubate at room temperature (or a controlled temperature, e.g., 25°C) for 10 minutes.
- Initiation of Reaction: To each well, add 40 μ L of the L-DOPA solution to start the enzymatic reaction. The total volume in each well will be 200 μ L.
- Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every 1-2 minutes) for a total of 15-20 minutes to monitor the reaction kinetics, or take a single endpoint reading after a fixed time (e.g., 15 minutes).

Data Analysis

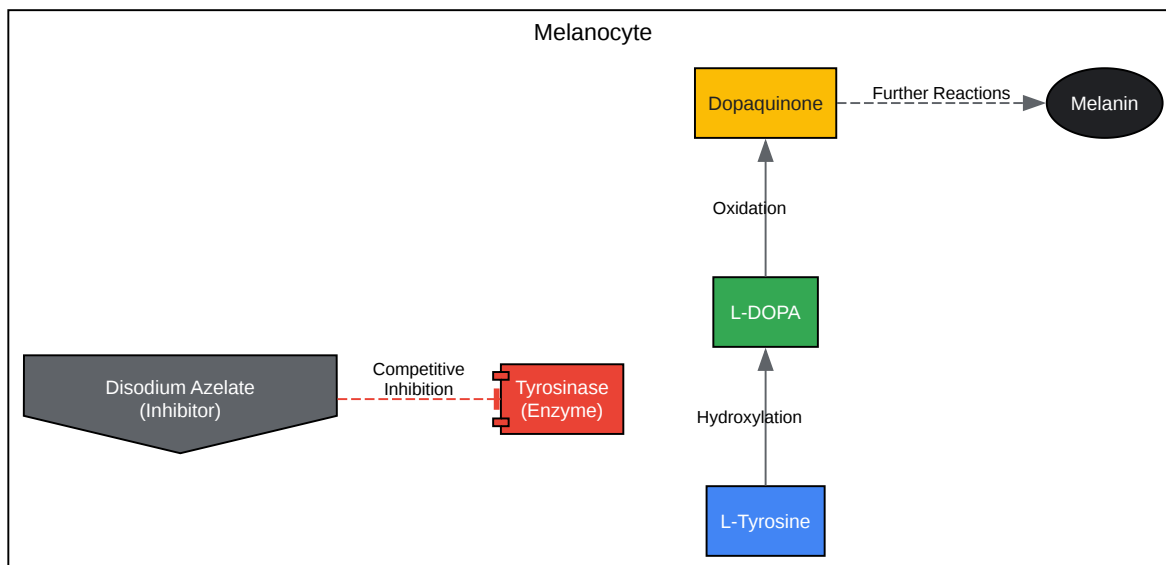
- Correct for Blank: Subtract the absorbance of the blank wells from the absorbance of the test and control wells.
- Calculate Percentage Inhibition: The percentage of tyrosinase inhibition for each concentration of **disodium azelate** is calculated using the following formula:

$$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

Where:

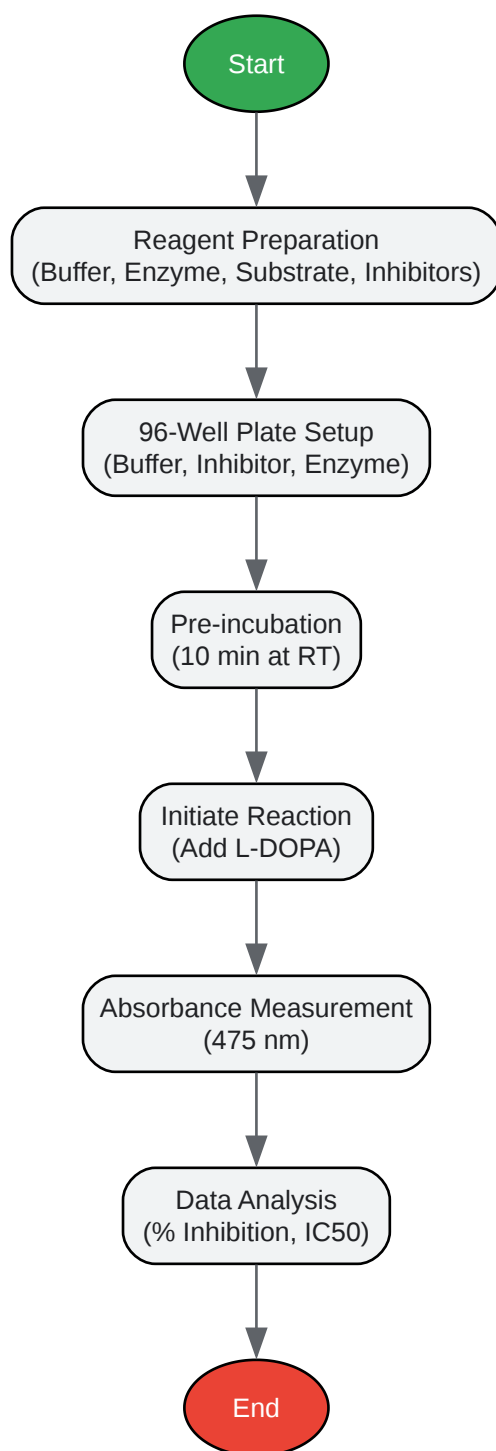
- A_{control} is the absorbance of the control reaction (enzyme + substrate, no inhibitor).
- A_{sample} is the absorbance of the reaction with the inhibitor.
- Determine IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value can be determined by non-linear regression analysis of the dose-response curve.

Visualizations



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Caption: Melanogenesis signaling pathway and the inhibitory action of **disodium azelate**.



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Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.

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References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note and Protocol for Disodium Azelate in Mushroom Tyrosinase Inhibition Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097989#protocol-for-disodium-azelate-in-mushroom-tyrosinase-inhibition-assay]

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